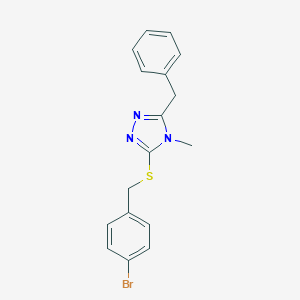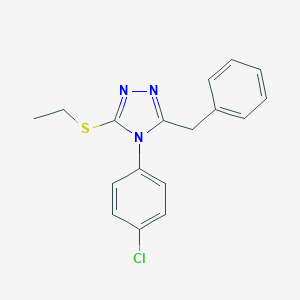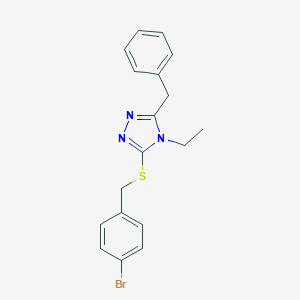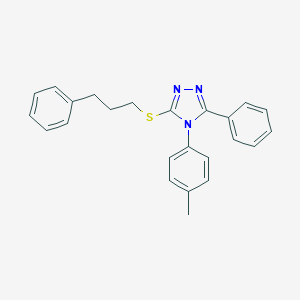
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the benzyl group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of the bromobenzyl group: The bromobenzyl group can be introduced through similar nucleophilic substitution reactions using 4-bromobenzyl halides.
Sulfur linkage: The sulfanyl linkage is typically formed through the reaction of thiol groups with appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where 1,2,4-triazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the triazole ring suggests potential interactions with enzymes and receptors, while the benzyl and bromobenzyl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is unique due to the presence of the bromobenzyl group, which can impart different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.
Eigenschaften
Molekularformel |
C17H16BrN3S |
|---|---|
Molekulargewicht |
374.3g/mol |
IUPAC-Name |
3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16BrN3S/c1-21-16(11-13-5-3-2-4-6-13)19-20-17(21)22-12-14-7-9-15(18)10-8-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
YFVOXTZQKYHBJS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425127.png)
![4-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B425128.png)
![3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425131.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)

![ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether](/img/structure/B425135.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B425136.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B425140.png)
![4-{4-(3-methylphenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425142.png)
![3-Benzyl-2-(benzylimino)-5-{[5-(2-pyrimidinylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B425143.png)
![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B425145.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425148.png)
